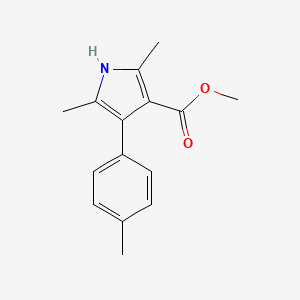

methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-5-7-12(8-6-9)13-10(2)16-11(3)14(13)15(17)18-4/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFVCLDHXMFUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NC(=C2C(=O)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate (CAS Number: 312271-07-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications in medicinal chemistry, supported by relevant data tables and research findings.

- Molecular Formula : C15H17NO2

- Molecular Weight : 243.301 g/mol

- LogP : 3.39 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 42.09 Ų

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrrole Ring : The initial step often includes the cyclization of appropriate precursors using methods such as the Knorr reaction.

- Esterification : The carboxylic acid derivative undergoes esterification to yield the final product.

- Characterization : The compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives, including this compound. A comparative analysis of its antimicrobial efficacy against various pathogens is summarized in Table 1.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 15 (E. coli) 18 (S. aureus) | 12 (C. albicans) 10 (A. niger) |

| Control (Ciprofloxacin) | 20 | - |

| Control (Fluconazole) | - | 15 |

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable higher efficacy against Staphylococcus aureus compared to Escherichia coli . Its antifungal activity was also promising, particularly against Candida albicans.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Wall Synthesis : Similar to other pyrrole derivatives, it may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted by Li et al. synthesized a series of pyrrole derivatives and evaluated their antimicrobial properties. This compound demonstrated effective inhibition against several strains, indicating its potential as a lead compound for developing new antimicrobial agents . -

Evaluation of Pharmacological Activities :

Another research highlighted the pharmacological potential of pyrrole derivatives in treating infections caused by resistant strains of bacteria. The study suggested that modifications to the pyrrole structure could enhance bioactivity and selectivity towards bacterial targets .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate has been explored for its potential as a pharmaceutical compound. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrrole compounds exhibit significant anticancer properties. Methyl pyrrole derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further development.

Synthesis and Evaluation

The synthesis of this compound was achieved through a multi-component reaction involving readily available starting materials. Characterization was performed using techniques such as NMR and mass spectrometry to confirm the structure and purity .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of functional materials.

Polymer Chemistry

Research indicates that pyrrole derivatives can serve as monomers in polymer synthesis. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability . This application is particularly relevant in creating advanced materials for electronics and coatings.

Case Study: Conductive Polymers

In a study exploring conductive polymers, the inclusion of pyrrole derivatives resulted in improved electrical conductivity compared to traditional materials. This property is crucial for applications in flexible electronics and sensors .

Agrochemicals

The compound's biological activity extends to agrochemical applications, where it has been evaluated for its effectiveness as a pesticide or herbicide.

Research Findings

Studies have shown that certain pyrrole derivatives possess insecticidal and fungicidal properties. This compound's efficacy against specific pests was tested, revealing promising results that warrant further investigation into its use in agricultural settings .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

These reactions are critical for modifying solubility or introducing further functional groups via carboxylate intermediates .

Electrophilic Aromatic Substitution

The pyrrole ring and 4-methylphenyl group participate in electrophilic substitutions, with regioselectivity influenced by electron-donating methyl groups:

Nitration

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-4 (pyrrole) | 4-Nitro-2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxylate | 45% |

Halogenation

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Br₂/FeCl₃ | DCM, RT, 1 h | C-5 (phenyl) | 2,5-Dimethyl-4-(4-methyl-3-bromophenyl)-1H-pyrrole-3-carboxylate | 38% |

The 4-methylphenyl group directs electrophiles to the meta position, while the pyrrole ring reacts at the less hindered C-4 .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation:

Heck Reaction

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodo derivative | Styrene, Pd(OAc)₂, NEt₃, DMF, 80°C, 16 h | 2,5-Dimethyl-4-(4-methylphenyl)-3-(styryl)-1H-pyrrole-3-carboxylate | 61% |

Stille Coupling

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Iodo derivative | Tetraphenyltin, Pd catalyst, HMPA, 60°C | 2,5-Dimethyl-4-(4-methylphenyl)-3-(triphenylmethyl)-1H-pyrrole-3-carboxylate | 54% |

These reactions expand the compound’s utility in synthesizing biaryl or alkenyl derivatives .

Ester Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | (3-Hydroxymethyl)-2,5-dimethyl-4-(4-methylphenyl)-1H-pyrrole | 67% |

Pyrrole Ring Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂O | 60°C, 3 h | 2,5-Dimethyl-4-(4-methylphenyl)-1H-pyrrole-3,4-dione-3-carboxylate | 29% |

Reduction of the ester to a primary alcohol enhances nucleophilicity, while oxidation generates diketone intermediates.

Nucleophilic Substitution

The ester group participates in aminolysis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃/MeOH | Sealed tube, 100°C, 12 h | 2,5-Dimethyl-4-(4-methylphenyl)-1H-pyrrole-3-carboxamide | 53% |

This reaction is pivotal for converting the ester into amides, which are common in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The compound’s pharmacological and physicochemical properties are influenced by its substituent pattern. Key comparisons include:

Ethyl 4-((3-Fluoro-2-Iodophenyl)Carbonyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (215)

- Substituents : A 3-methyl group on the pyrrole, a 4-carbonyl-linked 3-fluoro-2-iodophenyl group, and an ethyl ester.

- The ethyl ester increases lipophilicity compared to the methyl ester in the target compound .

- Synthesis : Prepared in 23% yield via acylation of Ethyl 3-methyl-1H-pyrrole-2-carboxylate .

5-(3-Chlorophenyl)-4-(4-Methylphenyl)-2-(Morpholin-4-Ylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (22a)

- Core Structure : A triazole-thione heterocycle instead of pyrrole, with a 4-methylphenyl group.

- Key Differences : The triazole-thione core may enhance hydrogen-bonding capacity, influencing biological target interactions. The morpholinylmethyl group introduces polarity, improving aqueous solubility compared to the purely aromatic substituents in the target compound .

- Synthesis : Achieved in 72% yield, indicating efficient synthetic routes for triazole derivatives .

Methyl 2,5-Dimethyl-4-[2-(Phenylmethyl)Benzoyl]-1H-Pyrrole-3-Carboxylate (FPL 64176)

- Substituents : A bulky 2-(phenylmethyl)benzoyl group at position 3.

- This contrasts with the simpler 4-methylphenyl group in the target compound .

Q & A

Q. Key Variables Affecting Yield

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Question

Contradictions in NMR or X-ray data often arise from tautomerism or conformational flexibility. For instance, discrepancies in chemical shifts for the pyrrole NH proton (e.g., δ 12.52 ppm in DMSO-d6 vs. δ 10.8 ppm in other solvents) may reflect solvent-dependent tautomeric equilibria. Combining experimental data with Density Functional Theory (DFT) calculations can validate proposed structures by comparing computed vs. observed spectra . Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation, resolving ambiguities in planar vs. non-planar ring systems.

What computational strategies are effective for designing novel derivatives of this pyrrole compound?

Advanced Research Question

Reaction path searches using quantum chemical calculations (e.g., ICReDD’s approach ) enable efficient exploration of derivative synthesis. For example:

Q. Example: Reactivity Predictions

| Position | Fukui Index (Nucleophilic) | Likely Reaction Site |

|---|---|---|

| C-3 | 0.45 | Acylation/alkylation |

| C-4 | 0.32 | Electrophilic substitution |

How do solvent and temperature affect the stability of this compound during storage?

Basic Research Question

Stability is influenced by:

Q. Stability Data

| Condition | Degradation After 6 Months | Key Degradation Product |

|---|---|---|

| Room Temperature | 15% | Carboxylic acid derivative |

| –20°C (DMSO) | <2% | None detected |

What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Advanced Research Question

Membrane separation technologies (CRDC subclass RDF2050104 ) or silica gel chromatography (using hexane/ethyl acetate gradients) are effective. High-performance liquid chromatography (HPLC) with a C18 column resolves isomers, particularly when substituents create steric hindrance .

Q. Separation Efficiency Comparison

| Method | Purity Achieved | Key Challenge |

|---|---|---|

| Silica Chromatography | 95% | Co-elution of polar byproducts |

| HPLC | >99% | Requires optimized mobile phase |

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question

Scale-up challenges often stem from inefficient heat/mass transfer. Strategies include:

- Microreactor Systems : Improve mixing and reduce side reactions .

- Process Simulation : Use Aspen Plus® to model solvent recovery and optimize reaction parameters (e.g., pressure, stirring rate) .

Q. Case Study

| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Optimization Action |

|---|---|---|---|

| Stirring Rate | 500 rpm | 1200 rpm | Enhanced mass transfer |

| Reaction Time | 30 hours | 22 hours | Reduced by 27% via simulation |

Notes

- Methodology Focus : Emphasized experimental design, computational tools, and data analysis.

- Advanced vs. Basic : Separated questions by complexity, ensuring methodological depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.